![molecular formula C18H21N3O3 B2905554 N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide CAS No. 2361677-01-0](/img/structure/B2905554.png)
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the class of non-peptide antagonists of the neurokinin-1 (NK1) receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, inflammation, and stress response. CP-94,253 has been studied extensively for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide acts as a competitive antagonist of the NK1 receptor, blocking the binding of substance P to the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the receptor, including the activation of protein kinase C and the release of intracellular calcium. The inhibition of these pathways leads to the reduction of pain perception, inflammation, and anxiety-like behavior.
Biochemical and Physiological Effects
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of stress response, and the regulation of mood and behavior. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, suggesting its potential use as an anti-inflammatory agent. N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide has also been shown to reduce the levels of corticotropin-releasing hormone, a neuropeptide that is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for the NK1 receptor, its ability to cross the blood-brain barrier, and its stability in various biological systems. However, it also has some limitations, including its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide. One potential direction is the development of more potent and selective NK1 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide in various diseases, including depression, anxiety, and substance abuse. Additionally, the role of the NK1 receptor in the regulation of other physiological processes, such as immune function and gastrointestinal function, could be further explored.
Synthesemethoden
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most commonly used methods involves the condensation of N-Boc-protected pyrrolidine-2-carboxylic acid with 4-(prop-2-enoylamino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting intermediate is then deprotected and cyclized to yield N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, substance abuse, and pain. It has been shown to block the binding of substance P, a neuropeptide that is involved in pain perception and inflammation, to the NK1 receptor, thereby reducing pain and inflammation. N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-16(22)19-13-7-5-12(6-8-13)18(24)21-11-3-4-15(21)17(23)20-14-9-10-14/h2,5-8,14-15H,1,3-4,9-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDRGRDCIGLMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

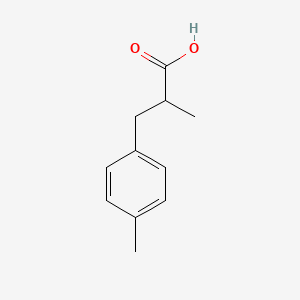
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)
![cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2905475.png)
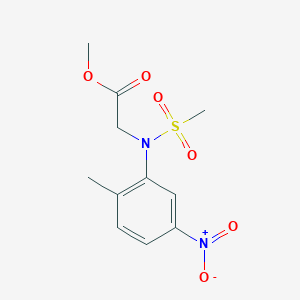
![3-oxo-2-phenyl-N,5-bis((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905478.png)
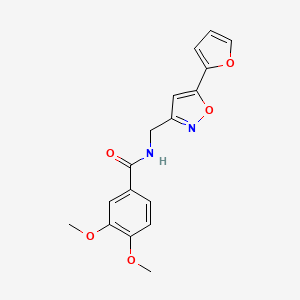
![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)
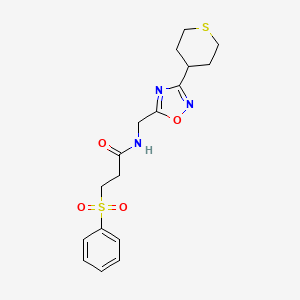
![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)

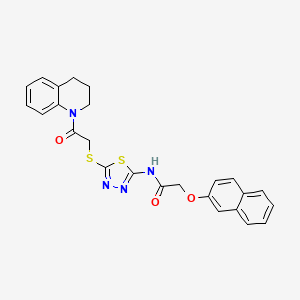
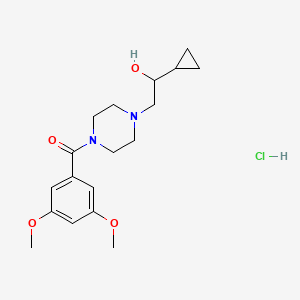
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2905493.png)